2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonic acid
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Overview
Description
2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of two trichloromethyl groups attached to a benzodioxine ring, with a sulfonic acid group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonic acid typically involves the reaction of 2,4-bis(trichloromethyl)-4H-1,3-benzodioxine with a sulfonating agent. Common sulfonating agents include sulfur trioxide, chlorosulfonic acid, or oleum. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where the starting material is reacted with a sulfonating agent in a continuous flow reactor. The reaction conditions, such as temperature, pressure, and concentration of the sulfonating agent, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The trichloromethyl groups can be oxidized to form carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonic acid has several scientific research applications:
Biology: Investigated for its potential as an inhibitor of certain biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trichloromethyl groups may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
2,4-bis(trichloromethyl)pyridine: Contains a pyridine ring instead of a benzodioxine ring.
Uniqueness
2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonic acid is unique due to the presence of both trichloromethyl and sulfonic acid groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61719-87-7 |
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Molecular Formula |
C10H6Cl6O5S |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonic acid |
InChI |
InChI=1S/C10H6Cl6O5S/c11-9(12,13)7-5-3-4(22(17,18)19)1-2-6(5)20-8(21-7)10(14,15)16/h1-3,7-8H,(H,17,18,19) |
InChI Key |
AUXCYPIZBNUNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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